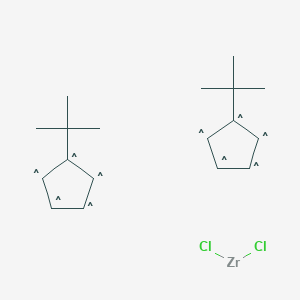

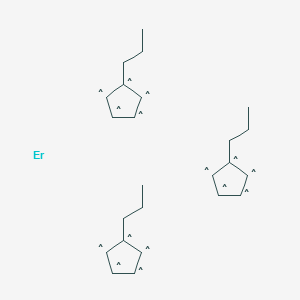

Bis(t-butylcyclopentadienyl)zirconium dichloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(t-butylcyclopentadienyl)zirconium dichloride: is an organometallic compound with the formula C18H26Cl2Zr. It is a metallocene complex, where zirconium is sandwiched between two t-butylcyclopentadienyl ligands and coordinated with two chloride ions. This compound is known for its catalytic properties, particularly in polymerization reactions.

作用机制

Target of Action

Bis(t-butylcyclopentadienyl)zirconium dichloride, also known as MFCD01073785, is a type of organometallic compound . It is primarily used as a catalyst in organic synthesis . The primary targets of this compound are unsaturated compounds such as olefins, which are involved in various organic reactions .

Mode of Action

As a catalyst, this compound facilitates the polymerization of olefins . It does this by interacting with the unsaturated bonds in the olefin molecules, enabling them to link together and form polymers . This compound can also catalyze cross-coupling reactions between halogenated compounds and unsaturated compounds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization of olefins . This process results in the formation of high-density polyethylene and other polymers . These polymers have a wide range of applications, from plastic products to chemical engineering materials.

Result of Action

The primary result of the action of this compound is the formation of polymers from olefins . This can have significant effects at the molecular level, leading to the creation of complex structures from simpler molecules

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and moisture, and should be stored in a dark place under an inert atmosphere . Its efficacy as a catalyst can be affected by the presence of impurities in the reaction mixture. Its stability can also be affected by temperature, with higher temperatures potentially leading to decomposition .

生化分析

Biochemical Properties

Bis-(t-butylcyclopentadienyl)zirconium dichloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound acts as a catalyst in the copolymerization of ethylene-alpha-olefin and ethylene polymerization reactions . The interaction between bis-(t-butylcyclopentadienyl)zirconium dichloride and these biomolecules involves coordination bonds with the zirconium center, facilitating the formation of polymer chains. Additionally, this compound can influence the activity of metalloenzymes by altering their metal ion coordination environment, thereby affecting their catalytic efficiency.

Cellular Effects

The effects of bis-(t-butylcyclopentadienyl)zirconium dichloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, bis-(t-butylcyclopentadienyl)zirconium dichloride has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By interacting with key signaling molecules, this compound can alter the phosphorylation status of proteins, thereby modulating signal transduction pathways. Furthermore, bis-(t-butylcyclopentadienyl)zirconium dichloride can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of bis-(t-butylcyclopentadienyl)zirconium dichloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, through coordination bonds with the zirconium center. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, bis-(t-butylcyclopentadienyl)zirconium dichloride can inhibit the activity of certain metalloenzymes by displacing their native metal ions, thereby disrupting their catalytic function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis-(t-butylcyclopentadienyl)zirconium dichloride can change over time due to its stability and degradation properties. This compound is known to be thermally stable up to a certain temperature range, beyond which it undergoes thermal decomposition . The degradation of bis-(t-butylcyclopentadienyl)zirconium dichloride can lead to the formation of reactive intermediates that may have different biochemical activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause alterations in cellular function, including changes in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of bis-(t-butylcyclopentadienyl)zirconium dichloride vary with different dosages in animal models. At low doses, this compound can act as a catalyst and modulate biochemical reactions without causing significant toxicity. At higher doses, bis-(t-butylcyclopentadienyl)zirconium dichloride can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels. It is crucial to determine the optimal dosage to balance its catalytic benefits with potential adverse effects.

Metabolic Pathways

Bis-(t-butylcyclopentadienyl)zirconium dichloride is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For instance, bis-(t-butylcyclopentadienyl)zirconium dichloride can influence the levels of metabolites by altering the rate of enzymatic reactions. Additionally, this compound can interact with cofactors, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NAD+), affecting their availability and utilization in metabolic pathways.

Transport and Distribution

The transport and distribution of bis-(t-butylcyclopentadienyl)zirconium dichloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of transporters . Once inside the cell, bis-(t-butylcyclopentadienyl)zirconium dichloride can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and excretion, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of bis-(t-butylcyclopentadienyl)zirconium dichloride plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, bis-(t-butylcyclopentadienyl)zirconium dichloride can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression and cellular responses.

准备方法

Synthetic Routes and Reaction Conditions: Bis(t-butylcyclopentadienyl)zirconium dichloride can be synthesized by reacting zirconium tetrachloride with t-butylcyclopentadienyl lithium in an inert atmosphere. The reaction typically proceeds as follows:

ZrCl4+2LiC5H4C(CH3)3→Zr(C5H4C(CH3)3)2Cl2+2LiCl

The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or sublimation.

化学反应分析

Types of Reactions:

Oxidation: Bis(t-butylcyclopentadienyl)zirconium dichloride can undergo oxidation reactions, forming zirconium oxides.

Reduction: It can be reduced to lower oxidation states of zirconium.

Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Grignard reagents or organolithium compounds.

Major Products:

Oxidation: Zirconium oxides.

Reduction: Lower oxidation state zirconium complexes.

Substitution: Various substituted zirconium complexes.

科学研究应用

Chemistry:

Catalysis: Bis(t-butylcyclopentadienyl)zirconium dichloride is widely used as a catalyst in olefin polymerization, enabling the production of polyethylene and polypropylene with specific properties.

Organic Synthesis: It is used in the synthesis of complex organic molecules through various catalytic processes.

Biology and Medicine:

Drug Development: Research is ongoing to explore its potential in drug development, particularly in the synthesis of biologically active compounds.

Industry:

Polymer Production: It is used in the production of high-performance polymers with applications in automotive, aerospace, and consumer goods.

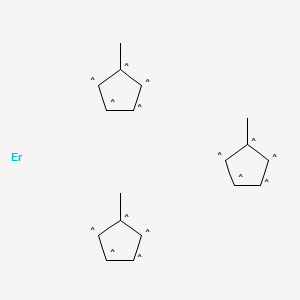

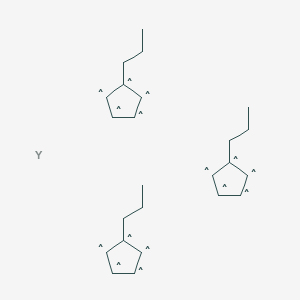

相似化合物的比较

- Bis(cyclopentadienyl)zirconium dichloride

- Bis(n-butylcyclopentadienyl)zirconium dichloride

- Bis(methylcyclopentadienyl)zirconium dichloride

Comparison:

- Bis(cyclopentadienyl)zirconium dichloride is similar in structure but lacks the t-butyl groups, making it less sterically hindered and potentially less selective in catalytic reactions.

- Bis(n-butylcyclopentadienyl)zirconium dichloride has n-butyl groups instead of t-butyl, affecting its solubility and reactivity.

- Bis(methylcyclopentadienyl)zirconium dichloride has smaller methyl groups, leading to different steric and electronic properties.

Uniqueness: Bis(t-butylcyclopentadienyl)zirconium dichloride is unique due to the presence of bulky t-butyl groups, which provide enhanced stability and selectivity in catalytic processes. This makes it particularly valuable in industrial applications where precise control over polymer properties is required.

属性

CAS 编号 |

32876-92-9 |

|---|---|

分子式 |

C18H26Cl2Zr |

分子量 |

404.5 g/mol |

IUPAC 名称 |

2-tert-butylcyclopenta-1,3-diene;zirconium(4+);dichloride |

InChI |

InChI=1S/2C9H13.2ClH.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H;/q2*-1;;;+4/p-2 |

InChI 键 |

MHQMSFSHQBJUHE-UHFFFAOYSA-L |

SMILES |

CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |

规范 SMILES |

CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)

![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6318714.png)

![[6,6]-Phenyl-C61 butyric acid octyl ester](/img/structure/B6318730.png)

![bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead](/img/structure/B6318749.png)